N-(4-amino-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide N-(4-amino-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 868226-28-2
VCID: VC4136777
InChI: InChI=1S/C19H19N5O5S/c1-2-28-12-7-5-11(6-8-12)21-14(25)10-30-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-9-29-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Molecular Formula: C19H19N5O5S
Molecular Weight: 429.45

N-(4-amino-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

CAS No.: 868226-28-2

Cat. No.: VC4136777

Molecular Formula: C19H19N5O5S

Molecular Weight: 429.45

* For research use only. Not for human or veterinary use.

N-(4-amino-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide - 868226-28-2

Specification

CAS No. 868226-28-2
Molecular Formula C19H19N5O5S
Molecular Weight 429.45
IUPAC Name N-[4-amino-2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Standard InChI InChI=1S/C19H19N5O5S/c1-2-28-12-7-5-11(6-8-12)21-14(25)10-30-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-9-29-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
Standard InChI Key WITVLGHYSFZWMS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N

Introduction

Chemical Identity and Molecular Properties

Molecular Composition and Structural Features

N-(4-amino-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide (CAS No. 868226-28-2) is classified as a pyrimidine derivative with the molecular formula C₁₉H₁₉N₅O₅S and a molecular weight of 429.45 g/mol. Its structure integrates a pyrimidine ring substituted with amino, thioether, and carboxamide groups, along with a furan-2-carboxamide moiety (Figure 1). The 4-ethoxyphenyl group attached via a thioether linkage contributes to its hydrophobic character, while the furan ring enhances electronic conjugation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉N₅O₅S
Molecular Weight429.45 g/mol
CAS Registry Number868226-28-2
Heavy Atoms30
Rotatable Bonds7
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8

The compound’s solubility profile is influenced by its polar functional groups, with moderate solubility in dimethyl sulfoxide (DMSO) and limited aqueous solubility.

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

The synthesis of N-(4-amino-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves sequential reactions to assemble its heterocyclic core and substituents. Key steps include:

  • Pyrimidine Ring Formation: Cyclization of thiourea derivatives with β-keto esters under acidic conditions.

  • Thioether Linkage Introduction: Nucleophilic substitution between a mercaptopyrimidine intermediate and a halogenated acetylated 4-ethoxyphenylamine.

  • Furan Carboxamide Coupling: Amide bond formation using furan-2-carbonyl chloride under Schotten-Baumann conditions.

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1CyclocondensationThiourea, β-keto ester, HCl/EtOH65%
2Nucleophilic Substitution2-Chloroacetyl-4-ethoxyaniline, K₂CO₃, DMF78%
3Amide CouplingFuran-2-carbonyl chloride, NaOH, THF82%

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

  • Temperature Control: Maintaining 0–5°C during acyl chloride formation prevents side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

  • Catalysis: Triethylamine facilitates amide bond formation by scavenging HCl.

Structural Analysis and Computational Modeling

Spectroscopic Characterization

¹H NMR Analysis:

  • Pyrimidine ring protons resonate at δ 6.8–7.2 ppm (aromatic).

  • The ethoxy group (-OCH₂CH₃) shows a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 3.9 ppm (CH₂).

FT-IR Data:

  • Strong absorption at 1680 cm⁻¹ (C=O stretch of carboxamide).

  • Peaks at 1240 cm⁻¹ (C-N stretch) and 680 cm⁻¹ (C-S stretch).

Computational Insights

Density functional theory (DFT) calculations predict a planar pyrimidine ring with dihedral angles of 15° between the furan and pyrimidine planes. The thioether linkage adopts a gauche conformation, minimizing steric hindrance.

TargetAssay TypeResult (IC₅₀/EC₅₀)
Tyrosine KinaseEnzymatic2.4 μM
DHFREnzymatic5.1 μM
MCF-7 Cell ViabilityMTT Assay8.7 μM

Future Research Directions

  • ADMET Profiling: Evaluate pharmacokinetic properties, including bioavailability and metabolic stability.

  • In Vivo Efficacy: Test antitumor activity in xenograft models.

  • Structural Analog Synthesis: Explore modifications to the ethoxyphenyl or furan moieties to enhance potency.

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